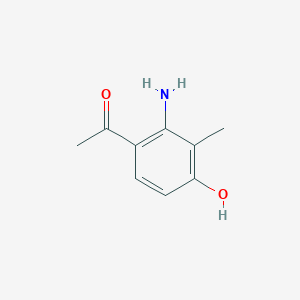

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Overview

Description

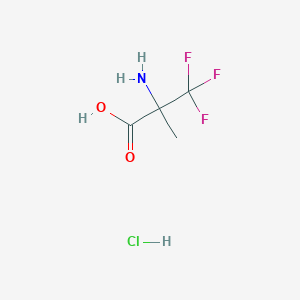

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-Aminophenyl)ethanone oxime was prepared by a method reported earlier. The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The mixture was stirred at 328 K for 15 hours, cooled to room temperature, and filtered. The product was dried under vacuum to obtain a red solid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 165.19 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Characterization

- A study explored the synthesis and characterization of novel Schiff base ligands derived from reactions involving compounds with structural similarities to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. These ligands, upon complexation with metals like Cu(II), Fe(II), and Pd(II), exhibited potential for DNA binding and drug candidacy due to their molecular structures and interactions with biological molecules (Kurt et al., 2020).

Biochemical Applications

- In biochemical applications, the derivative of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone was investigated for its role in the enzymatic conversion to pharmacologically active compounds. This includes the biocatalytic process for producing (S)-phenylephrine, a well-known adrenergic receptor agonist, highlighting the compound's utility in medicinal chemistry and drug synthesis processes (林瑋德, 2010).

Material Science and Sensing Applications

- A BODIPY-based study demonstrated the use of a compound structurally related to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone as a core for developing highly selective and sensitive fluorescent probes. These probes were effective in detecting sulfhydryl compounds (H2S) in biological systems, indicating their potential in environmental monitoring and biochemical sensing applications (Fang et al., 2019).

Antimicrobial Studies

- Another research focused on molecular docking and ADMET studies to evaluate the antimicrobial properties of Ethanone, a compound similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. This study highlighted the compound's binding efficacy with proteins in Staphylococcus aureus, showcasing its potential as an antimicrobial agent (Sri Satya et al., 2022).

Organic Synthesis

- Research on microwave-assisted synthesis provides insights into the environmentally benign methodologies for the synthesis of mono- and disubstituted Mannich bases of 4-hydroxyacetophenone derivatives. These methodologies offer novel alternatives for the synthesis of compounds with functionalities similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, which could have applications in developing pharmacologically active molecules (Aljohani et al., 2019).

properties

IUPAC Name |

1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTQXVPJLCQUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)